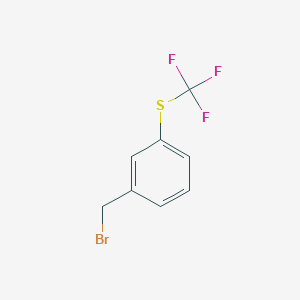

3-(Trifluoromethylthio)benzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3S/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZVFRHSCOOMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380695 | |

| Record name | 1-(Bromomethyl)-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213203-84-0 | |

| Record name | 1-(Bromomethyl)-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Trifluoromethylthio)benzyl bromide for Advanced Research and Development

This guide provides a comprehensive technical overview of 3-(Trifluoromethylthio)benzyl bromide, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and validated methodologies.

Introduction: The Strategic Importance of the Trifluoromethylthio Moiety

The introduction of fluorine-containing functional groups is a cornerstone of contemporary molecular design, offering a powerful tool to modulate the physicochemical and biological properties of organic molecules. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character makes it a highly sought-after substituent in the development of novel pharmaceuticals and advanced materials. This compound serves as a versatile reagent for introducing this valuable moiety, providing a reactive handle for a wide array of chemical transformations.

Physicochemical Properties: A Comparative Overview

Precise physicochemical data for this compound (CAS No. 36814-27-6) is not extensively reported in publicly accessible literature. However, by examining closely related isomers and analogs, we can infer its key characteristics. It is crucial to distinguish this compound from its more commonly cited analog, 3-(trifluoromethyl)benzyl bromide, which lacks the sulfur atom.

For comparative purposes, the properties of the isomeric 4-(Trifluoromethylthio)benzyl bromide are presented below, which are expected to be similar to the 3-isomer.

| Property | Value (for 4-(Trifluoromethylthio)benzyl bromide) | Reference |

| Molecular Formula | C₈H₆BrF₃S | [1] |

| Molecular Weight | 271.1 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred |

| Boiling Point | 115-118 °C at 13 mmHg | [1] |

| Melting Point | 53-57 °C | [1] |

| Density | ~1.63 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like toluene | [1] |

Note: The data presented above is for the 4-isomer and should be used as an estimation for the 3-isomer with caution. Experimental determination of the physicochemical properties for this compound is highly recommended for any quantitative application.

Synthesis and Characterization: A Proposed Experimental Workflow

A robust synthesis of this compound can be envisioned through a two-step process starting from a commercially available precursor. The following protocol is a proposed synthetic route based on established organic chemistry principles.

Part 1: Synthesis of 3-(Trifluoromethylthio)toluene

The precursor, 3-(trifluoromethylthio)toluene, can be synthesized via a nucleophilic trifluoromethylthiolation reaction.

Caption: Proposed synthesis of the key intermediate, 3-(Trifluoromethylthio)toluene.

Experimental Protocol:

-

Reaction Setup: In a nitrogen-purged flask, dissolve 3-bromotoluene in a suitable polar aprotic solvent such as DMF or NMP.

-

Reagent Addition: Add a trifluoromethylthiolating reagent, such as (bpy)Cu(SCF₃)[2]. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Bromination of 3-(Trifluoromethylthio)toluene

The benzylic position of 3-(trifluoromethylthio)toluene can be selectively brominated using standard free-radical bromination conditions.

Caption: Benzylic bromination to yield the final product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethylthio)toluene in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Characterization

The synthesized product should be thoroughly characterized using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the benzylic protons (-CH₂Br) as a singlet, and a complex multiplet pattern for the aromatic protons.

-

¹³C NMR: The spectrum should show distinct signals for the benzylic carbon and the aromatic carbons, with the carbon attached to the -SCF₃ group showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the -SCF₃ group is expected.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for the bromine atom.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, as well as C-Br stretching.

Chemical Reactivity and Mechanistic Considerations

This compound is a reactive electrophile, primarily due to the lability of the C-Br bond at the benzylic position. Its reactivity is influenced by both steric and electronic factors.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution, where the bromide ion acts as a good leaving group. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

-

Sₙ2 Pathway: With strong nucleophiles in polar aprotic solvents, the reaction is likely to proceed via an Sₙ2 mechanism, involving a backside attack on the benzylic carbon.

-

Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, an Sₙ1 mechanism may be favored due to the ability of the benzylic system to stabilize a carbocation intermediate through resonance with the aromatic ring.

The electron-withdrawing nature of the meta-trifluoromethylthio group will influence the stability of the benzylic carbocation and the transition state of the Sₙ2 reaction.

References

3-(Trifluoromethylthio)benzyl bromide CAS number and synonyms

An In-depth Technical Guide to 3-(Trifluoromethyl)benzyl Bromide and Its Isomeric Analogs

Introduction

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzyl bromide, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. While the initial query specified the "trifluoromethylthio" functional group, publicly available scientific literature and chemical databases predominantly feature the "trifluoromethyl" analog. Therefore, this guide will focus on the well-documented 3-(Trifluoromethyl)benzyl bromide (CAS RN: 402-23-3) , addressing its chemical identity, properties, synthesis, and applications. To provide a comprehensive resource, this guide will also discuss its important regioisomer, 4-(Trifluoromethylthio)benzyl bromide.

This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the practical applications and handling of this versatile reagent.

Part 1: Core Profile of 3-(Trifluoromethyl)benzyl Bromide

3-(Trifluoromethyl)benzyl bromide is a substituted toluene derivative featuring a trifluoromethyl group at the meta position and a bromomethyl group. This combination of functional groups makes it a valuable reagent for introducing the 3-(trifluoromethyl)benzyl moiety into a wide range of molecules.

Chemical Identifiers and Synonyms

The compound is known by several names in scientific literature and commercial catalogs.

| Identifier | Value |

| CAS Number | 402-23-3[1][2][3][4] |

| Molecular Formula | C8H6BrF3[1][2][3] |

| Molecular Weight | 239.03 g/mol [4] |

| IUPAC Name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene[1][5] |

| EC Number | 206-938-9[1][4] |

| PubChem CID | 123061[1][2] |

| Synonyms | 3-(Bromomethyl)benzotrifluoride, α-Bromo-α',α',α'-trifluoro-m-xylene, m-Trifluoromethylbenzyl bromide[2][5] |

Physicochemical Properties

The physical and chemical properties of 3-(Trifluoromethyl)benzyl bromide are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | Colorless to light yellow liquid[2][3] |

| Density | 1.565 g/mL at 25 °C[1][4] |

| Boiling Point | 69 °C at 4 mmHg[1][4] |

| Flash Point | 87 °C (190.4 °F) - closed cup[1][4] |

| Refractive Index (n20/D) | 1.491 - 1.493[1][4] |

| Vapor Pressure | 22.1 mmHg at 25°C[1][6] |

Part 2: Synthesis and Reactivity

Synthetic Pathways

The synthesis of 3-(Trifluoromethyl)benzyl bromide typically involves the bromination of the corresponding benzylic position of 3-methylbenzotrifluoride. A common laboratory and industrial method is free-radical bromination.

Caption: General workflow for the synthesis of 3-(Trifluoromethyl)benzyl bromide.

Experimental Protocol: Free-Radical Bromination

-

Reaction Setup: A solution of 3-methylbenzotrifluoride is prepared in a suitable solvent, such as acetonitrile, in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile - AIBN) are added to the solution.[7]

-

Initiation: The reaction mixture is heated to reflux or irradiated with a suitable light source (like a compact fluorescent lamp) to initiate the radical chain reaction.[7]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, then dried over an anhydrous salt (e.g., MgSO4).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 3-(Trifluoromethyl)benzyl bromide.

Reactivity and Mechanistic Insights

As a benzyl bromide derivative, this compound is an excellent electrophile and is primarily used in nucleophilic substitution reactions. The bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions). The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates.

Part 3: Applications in Drug Discovery and Agrochemicals

The trifluoromethyl group is highly valued in medicinal chemistry for its ability to enhance key drug properties.[8] When incorporated into a molecule, it can:

-

Improve Lipophilicity: This enhances the drug's ability to cross cell membranes.[8]

-

Increase Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation, which can prolong the drug's half-life.[8]

-

Modulate Acidity/Basicity: It can alter the pKa of nearby functional groups, affecting the drug's ionization state and target binding.

3-(Trifluoromethyl)benzyl bromide serves as a crucial intermediate for introducing this beneficial moiety.[2] It is used in the synthesis of a variety of compounds, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][8]

Caption: Role of 3-(Trifluoromethyl)benzyl bromide in organic synthesis.

Part 4: Safety and Handling

3-(Trifluoromethyl)benzyl bromide is a hazardous chemical that requires careful handling to avoid exposure.

Hazard Identification

| Hazard Class | Description |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[4][9] |

| Serious Eye Damage | Category 1: Causes serious eye damage.[9] |

| Flammability | Combustible liquid.[9] |

GHS Pictograms: GHS05 (Corrosion)[4] Signal Word: Danger[4][9]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[10] Ensure that an eyewash station and safety shower are readily accessible.[9][10]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[9][10]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[9][12] Seek immediate medical attention.

-

Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do.[9][12] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9][12] Seek immediate medical attention.

-

Part 5: Related Isomers of Interest

While this guide focuses on 3-(Trifluoromethyl)benzyl bromide, it is important for researchers to be aware of related isomers, such as those containing the trifluoromethylthio (-SCF3) group.

4-(Trifluoromethylthio)benzyl bromide

This isomer has the trifluoromethylthio group at the para position.

| Identifier | Value |

| CAS Number | 21101-63-3[13] |

| Molecular Formula | C8H6BrF3S[13] |

| Molecular Weight | 271.1 g/mol [13] |

| Synonyms | 1-Bromomethyl-4-trifluoromethylsulfanylbenzene, 4-Trifluoromethylsulfanylbenzyl bromide[13] |

| Melting Point | 53-57 °C[13] |

| Boiling Point | 115-118 °C at 13 mmHg[13] |

The -SCF3 group, like the -CF3 group, is used to modulate the physicochemical properties of molecules in drug and agrochemical development. The presence of the sulfur atom offers different electronic and steric properties compared to the direct trifluoromethyl substitution.

2-((Trifluoromethyl)thio)benzyl bromide

The ortho-substituted isomer is also commercially available.

| Identifier | Value |

| CAS Number | 238403-52-6[14] |

| Molecular Formula | C8H6BrF3S[14] |

| Molecular Weight | 271.10 g/mol [14] |

| Synonyms | 1-(bromomethyl)-2-(trifluoromethylsulfanyl)benzene[14] |

Conclusion

3-(Trifluoromethyl)benzyl bromide is a cornerstone reagent for introducing the 3-(trifluoromethyl)benzyl group in organic synthesis. Its utility is rooted in the beneficial effects of the trifluoromethyl group on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe use in research and development. The isomeric thio-analogs further expand the chemical space available to medicinal and agrochemical chemists.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. 3-(Trifluoromethyl)benzyl bromide 98 402-23-3 [sigmaaldrich.com]

- 5. 3-Trifluoromethylbenzyl bromide (CAS 402-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 12. tcichemicals.com [tcichemicals.com]

- 13. lookchem.com [lookchem.com]

- 14. 2-((Trifluoromethyl)thio)benzyl bromide | C8H6BrF3S | CID 2777876 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis and characterization of 3-(Trifluoromethylthio)benzyl bromide

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethylthio)benzyl bromide

Abstract

This technical guide provides a comprehensive overview of the , a crucial building block in modern medicinal chemistry. The trifluoromethylthio (-SCF₃) moiety is of significant interest in drug design due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and cell permeability of drug candidates.[1][2] This document details a robust synthetic pathway, outlines step-by-step experimental protocols, and describes the analytical techniques required for the thorough characterization and quality control of the final product. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Trifluoromethylthio Moiety

In the landscape of pharmaceutical innovation, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[2][3] The trifluoromethylthio (-SCF₃) group, in particular, has emerged as a highly sought-after substituent. Its strong electron-withdrawing nature and high Hansch lipophilicity parameter (π = 1.44) can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These properties often lead to:

-

Enhanced Metabolic Stability: The robust C-F bonds and the sulfur linkage can shield adjacent parts of a molecule from enzymatic degradation, thereby increasing its biological half-life.

-

Increased Lipophilicity: This property can improve a drug's ability to cross cellular membranes and the blood-brain barrier, enhancing its bioavailability and efficacy.[1][4]

-

Modulation of pKa and Binding Affinity: The potent electron-withdrawing effects of the -SCF₃ group can alter the acidity or basicity of nearby functional groups, which can fine-tune the binding interactions of a drug with its biological target.

This compound serves as a versatile chemical handle, providing a direct and efficient means to introduce the trifluoromethylthio-benzyl scaffold into complex molecular architectures. Its utility as a pharmaceutical intermediate is critical for the synthesis of novel therapeutic agents being explored for a range of conditions, from metabolic disorders to oncology.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following proposed pathway begins with the commercially available precursor, 3-(trifluoromethylthio)toluene, and proceeds via a free-radical benzylic bromination.

Synthetic Workflow Overview

The overall transformation involves the selective bromination of the methyl group on the benzene ring, leaving the trifluoromethylthio group intact.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Benzylic Bromination

This protocol describes the bromination of the benzylic position of 3-(trifluoromethylthio)toluene using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator.

Materials and Reagents:

-

3-(Trifluoromethylthio)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-(trifluoromethylthio)toluene (1.0 eq.).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous carbon tetrachloride. Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

-

Causality Insight: NBS is the reagent of choice for selective allylic and benzylic bromination because it provides a low, constant concentration of Br₂, minimizing competing reactions like aromatic bromination.[5] AIBN serves as a thermal radical initiator to start the chain reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Self-Validation: The reaction mixture will typically turn from colorless to a yellow or orange hue. The formation of succinimide, a byproduct, will be observed as a solid that floats on top of the CCl₄.

-

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

-

Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield this compound as a clear oil.

Safety Precautions: this compound is a lachrymator and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Carbon tetrachloride is a toxic and environmentally hazardous solvent; alternative solvents like cyclohexane can be considered.

Characterization of this compound

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow

Caption: Standard workflow for the analytical characterization of the target compound.

Analytical Techniques and Expected Data

The following table summarizes the key analytical techniques and the expected results for this compound. The spectral data are predicted based on known values for structurally similar compounds.[6][7][8][9]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton environment and structure. | Aromatic protons (4H) as multiplets in the δ 7.4-7.8 ppm range. A sharp singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Benzylic carbon (-CH₂Br) around δ 32-35 ppm. Aromatic carbons in the δ 125-140 ppm range. The CF₃ carbon will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | Confirms the presence of the -SCF₃ group. | A sharp singlet for the three equivalent fluorine atoms of the -SCF₃ group. |

| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Expected m/z for C₈H₆BrF₃S is ~270 and ~272. A major fragment would be the loss of Br (m/z ~191). |

| IR Spectroscopy | Identifies key functional groups. | C-H (aromatic) stretch ~3050-3100 cm⁻¹; C-H (aliphatic) stretch ~2920-2960 cm⁻¹; C=C (aromatic) stretch ~1450-1600 cm⁻¹; Strong C-F stretches ~1100-1300 cm⁻¹; C-Br stretch ~550-650 cm⁻¹. |

Applications and Future Outlook

This compound is a valuable reagent for introducing the 3-(trifluoromethylthio)benzyl moiety into target molecules. Its utility is particularly pronounced in the synthesis of small-molecule libraries for high-throughput screening. For instance, analogous to the use of 3-(trifluoromethyl)benzyl bromide in preparing S1P5 receptor modulators, this compound can be used to synthesize novel analogues with potentially improved pharmacological properties.[4][10] The continued exploration of reagents like this will undoubtedly fuel the discovery of next-generation therapeutics, leveraging the unique benefits of organofluorine chemistry to address unmet medical needs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]

- 7. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 13C NMR spectrum [chemicalbook.com]

- 8. 3-(Trifluoromethyl)benzyl bromide(402-23-3) MS [m.chemicalbook.com]

- 9. 4-(Trifluoromethylthio)benzyl bromide | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(Trifluoromethyl)benzyl bromide One Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Trifluoromethylthio Group: A Guide to its Electronic Character and Electrophilic Reactivity in Modern Synthesis

Abstract

The trifluoromethylthio (SCF₃) group has emerged as a critical structural motif in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique combination of high lipophilicity and strong electron-withdrawing character allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of the electronic nature of the SCF₃ group and its application in electrophilic trifluoromethylthiolation reactions. We will delve into the mechanistic underpinnings of these transformations, offer a comparative analysis of common electrophilic SCF₃ transfer agents, and provide detailed experimental protocols for key reactions, equipping researchers and drug development professionals with the foundational knowledge and practical insights to effectively utilize this powerful functional group.

The Unique Electronic Signature of the Trifluoromethylthio Group

The trifluoromethylthio group's influence on molecular properties is a direct consequence of its distinct electronic structure. The potent inductive effect of the three fluorine atoms polarizes the C-S bond, making the sulfur atom electron-deficient and the trifluoromethyl group a strong electron-withdrawing entity. This is quantitatively reflected in its Hammett constants (σm ≈ 0.44, σp ≈ 0.45), which are comparable to those of a nitro group, signifying its substantial capacity to withdraw electron density from an aromatic ring.[1][2]

However, unlike the nitro group, the SCF₃ group is one of the most lipophilic functional groups known to chemists.[3] This duality is central to its value in drug design. The introduction of an SCF₃ group can simultaneously enhance a molecule's ability to cross cell membranes and improve its metabolic stability by shielding adjacent sites from oxidative metabolism.[3]

Electrophilic Trifluoromethylthiolating Reagents: A Comparative Analysis

The direct introduction of the SCF₃ group via an electrophilic pathway ("CF₃S⁺" source) is a powerful strategy in late-stage functionalization. A variety of reagents have been developed for this purpose, each with its own reactivity profile, stability, and substrate scope. The choice of reagent is therefore a critical experimental parameter.

| Reagent Name | Structure | Reagent Type | Reactivity | Stability | Key Advantages |

| Trifluoromethanesulfenates (e.g., 1c) | R-O-SCF₃ | Electrophilic | High | Moderate | Broad nucleophile scope under mild conditions.[4] |

| N-(Trifluoromethylthio)saccharin | (See structure below) | Electrophilic | High | Shelf-stable solid | Readily accessible, broad substrate scope for electron-rich arenes and heterocycles.[5] |

| N-Trifluoromethylthiodibenzenesulfonimide | (See structure below) | Electrophilic | Very High | Shelf-stable solid | Superior reactivity for less reactive substrates, often without an activator.[6][7] |

| Trifluoromethanesulfenamides | R₂N-SCF₃ | Electrophilic | Moderate to High | Moderate | Reactivity can be tuned by modifying the amine substituent. |

This table provides a general overview. Reactivity and stability can be influenced by specific reaction conditions and the nature of the substrate.

The development of reagents like N-trifluoromethylthiodibenzenesulfonimide has been driven by the need for increased electrophilicity to functionalize less reactive substrates.[7] Its enhanced reactivity is attributed to the two strongly electron-withdrawing sulfonyl groups, which make the N-S bond more labile and the SCF₃ group more electrophilic.[7]

Mechanisms of Electrophilic Trifluoromethylthiolation

The electrophilic transfer of the SCF₃ group can proceed through several mechanistic pathways, largely dependent on the nature of the nucleophile.

Electrophilic Aromatic Substitution (SEAr)

For electron-rich aromatic and heteroaromatic substrates, the reaction typically follows a classical SEAr mechanism. The electrophilic SCF₃ reagent, often activated by a Lewis or Brønsted acid, is attacked by the π-system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. Subsequent deprotonation by a weak base restores aromaticity and yields the trifluoromethylthiolated product.

Caption: Generalized mechanism for electrophilic aromatic trifluoromethylthiolation.

Reaction with Carbonyl Compounds (β-Ketoesters)

The trifluoromethylthiolation of β-ketoesters typically proceeds via the enolate form. A base is used to deprotonate the acidic α-carbon, generating a nucleophilic enolate which then attacks the electrophilic SCF₃ reagent. This reaction is often performed enantioselectively using chiral catalysts.[8][9]

Caption: Mechanism for the trifluoromethylthiolation of β-ketoesters.

Experimental Protocols

The following protocols are illustrative examples of electrophilic trifluoromethylthiolation reactions. Researchers should always conduct a thorough risk assessment before beginning any new experimental procedure.

Synthesis of N-Trifluoromethylthiodibenzenesulfonimide

This protocol describes the synthesis of a highly reactive electrophilic trifluoromethylthiolating reagent.[6]

Step A: Preparation of N-Chloro-N-(phenylsulfonyl)benzenesulfonamide

-

To a suspension of N-(phenylsulfonyl)benzenesulfonamide (9.0 g, 30 mmol) in methanol (10 mL), add tert-butyl hypochlorite (5.0 mL) rapidly.

-

The suspension will become a clear solution, followed by the rapid formation of a white precipitate.

-

Filter the precipitate and dry under high vacuum to yield N-chloro-N-(phenylsulfonyl)benzenesulfonamide as a white powder (yield: 73%).

Step B: Preparation of N-Trifluoromethylthiodibenzenesulfonimide

-

In a suitable reaction vessel, dissolve N-chloro-N-(phenylsulfonyl)benzenesulfonamide in an appropriate solvent such as acetonitrile.

-

Add a source of trifluoromethanethiolate, such as AgSCF₃.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC or NMR).

-

Filter the reaction mixture to remove any insoluble byproducts.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain N-trifluoromethylthiodibenzenesulfonimide.

Trifluoromethylthiolation of Indoles

This protocol details the trifluoromethylthiolation of indoles using N-trifluoromethylthiodibenzenesulfonimide.[6]

-

To a 25 mL oven-dried Schlenk tube charged with the indole substrate (e.g., 5-bromo-1H-indole, 59 mg, 0.3 mmol), add N-trifluoromethylthiodibenzenesulfonimide (144 mg, 0.36 mmol).

-

Add anhydrous dichloromethane (1.5 mL) to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours.

-

Remove the solvent under vacuum.

-

Purify the residue by flash column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to yield the 3-trifluoromethylthiolated indole product.

Caption: General experimental workflow for electrophilic trifluoromethylthiolation.

Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation of Arenes

This protocol is adapted from a dual catalytic method for the trifluoromethylthiolation of arenes using N-(trifluoromethylthio)saccharin.[10][11]

-

To a reaction vessel, add the arene substrate (0.160 mmol), N-(trifluoromethylthio)saccharin (0.0500 g, 0.177 mmol), iron(III) chloride (2.5 mol %), and diphenyl selenide (2.5 mol %).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) for the appropriate time.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers, remove the solvent under reduced pressure, and purify the crude product by flash column chromatography.

Conclusion

The trifluoromethylthio group offers a unique and powerful tool for modulating the properties of organic molecules. Its strong electron-withdrawing character and high lipophilicity make it an invaluable substituent in the design of new pharmaceuticals and agrochemicals. The development of stable and highly reactive electrophilic trifluoromethylthiolating reagents has significantly advanced the accessibility of SCF₃-containing compounds. A thorough understanding of the electronic properties of the SCF₃ group, the reactivity of the available reagents, and the underlying reaction mechanisms is crucial for the successful implementation of trifluoromethylthiolation strategies in synthesis. This guide provides a solid foundation for researchers to explore and exploit the full potential of this fascinating functional group.

References

- 1. researchgate.net [researchgate.net]

- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 3. Lewis-Acid-Mediated Intramolecular Trifluoromethylthiolation of Alkenes with Phenols: Access to SCF3-Containing Chromane and Dihydrobenzofuran Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-reactivity relationship of trifluoromethanesulfenates: discovery of an electrophilic trifluoromethylthiolating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective electrophilic trifluoromethylthiolation of β-ketoesters: a case of reactivity and selectivity bias for organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective Electrophilic Trifluoromethylthiolation of β-Ketoesters: A Case of Reactivity and Selectivity Bias for Organocatalysis | ORNL [ornl.gov]

- 10. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3-(Trifluoromethylthio)benzyl Bromide: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for a Key Synthetic Intermediate

Introduction

3-(Trifluoromethylthio)benzyl bromide is a fluorinated organic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (-SCF₃) group can profoundly alter the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and electron-withdrawing characteristics. These attributes make it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The interpretation of this data is crucial for its unambiguous identification and for ensuring its purity in synthetic applications.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, dictates its characteristic spectroscopic signatures. The molecule consists of a benzene ring substituted with a bromomethyl group and a trifluoromethylthio group at positions 1 and 3, respectively. This substitution pattern gives rise to a specific set of signals in its NMR, IR, and MS spectra, which are discussed in detail in the following sections.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic methylene protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Multiplet | 4H | Aromatic protons |

| ~ 4.5 | Singlet | 2H | -CH₂Br |

The aromatic protons would likely appear as a complex multiplet in the downfield region due to the influence of the two electron-withdrawing substituents. The benzylic protons of the bromomethyl group are expected to appear as a sharp singlet further downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | C-SCF₃ |

| ~ 138 | C-CH₂Br |

| ~ 125 - 135 | Aromatic CH |

| ~ 120 (quartet) | -CF₃ |

| ~ 32 | -CH₂Br |

The carbon attached to the trifluoromethylthio group and the bromomethyl group would be significantly deshielded. The trifluoromethyl carbon itself would appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1300 - 1100 | C-F stretch | Trifluoromethyl |

| 700 - 600 | C-S stretch | Thioether |

| 700 - 500 | C-Br stretch | Alkyl bromide |

The strong C-F stretching vibrations of the trifluoromethyl group are typically prominent in the fingerprint region of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) would likely lead to the following key fragments:

| m/z (Mass-to-Charge Ratio) | Fragment Ion | Interpretation |

| 270/272 | [M]⁺ | Molecular ion peak (showing isotopic pattern for Bromine) |

| 191 | [M - Br]⁺ | Loss of a bromine radical |

| 169 | [C₇H₄F₃S]⁺ | Tropylium-like cation after rearrangement |

| 109 | [C₇H₄S]⁺ | Further fragmentation |

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. Below are generalized protocols for obtaining NMR, IR, and MS data for compounds such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or through a gas chromatograph).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and deduce the fragmentation pathway.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While direct and comprehensive spectroscopic data for this compound is not widely published, this technical guide provides a detailed predictive analysis based on established principles of spectroscopy and the known effects of its constituent functional groups. The outlined experimental protocols serve as a practical guide for researchers aiming to synthesize and characterize this important chemical intermediate. Accurate interpretation of NMR, IR, and MS data is essential for confirming the identity and purity of this compound, thereby ensuring the reliability and reproducibility of subsequent synthetic endeavors.

The Vanguard of Innovation: A Technical Guide to Electrophilic Trifluoromethylthiolating Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethylthio (SCF3) group into molecular architectures represents a paramount strategy in modern drug discovery and materials science. Its profound impact on lipophilicity, metabolic stability, and electron-withdrawing character has established it as a critical pharmacophore. This technical guide provides a comprehensive exploration of electrophilic trifluoromethylthiolating agents, the vanguard of reagents enabling the direct and efficient installation of the SCF3 moiety. We will delve into the historical evolution of these reagents, categorize their diverse classes, elucidate their reactivity and mechanistic nuances, and present detailed protocols for their application. This guide is designed to serve as an in-depth resource, empowering researchers to harness the full potential of trifluoromethylthiolation in their scientific endeavors.

The Ascendancy of the Trifluoromethylthio Group in Molecular Design

The trifluoromethylthio (SCF3) group has emerged as a uniquely powerful substituent in the design of novel pharmaceuticals and agrochemicals. Its distinctive combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing properties confers a multitude of advantageous traits to a parent molecule.[1][2][3] These include enhanced cell membrane permeability, leading to improved bioavailability, and increased resistance to metabolic degradation, prolonging the therapeutic window.[1][2][3] The quest for efficient methods to install this pivotal functional group has driven significant innovation in synthetic chemistry, leading to the development of a sophisticated toolbox of electrophilic trifluoromethylthiolating agents.[1][4][5]

The Genesis and Evolution of Electrophilic SCF3 Reagents

The journey to tame the reactivity of the "SCF3+" synthon has been a multi-decade endeavor, marked by the ingenuity of numerous research groups. Early attempts were often hampered by the use of hazardous and difficult-to-handle reagents like trifluoromethylsulfenyl chloride (CF3SCl), a toxic gas.[6] A significant breakthrough came with the development of more stable and manageable electrophilic sources.

The pioneering work of Yagupolskii and Umemoto laid the foundation for the development of shelf-stable sulfonium salts, which served as effective trifluoromethylating agents.[7][8] This spurred further research, leading to a diverse array of reagents with varying reactivity and substrate scope. The timeline below highlights key milestones in this evolutionary path.

Figure 1: Evolution of Electrophilic Trifluoromethylthiolating Agents.

A Comprehensive Classification of Modern Electrophilic Trifluoromethylthiolating Agents

Modern electrophilic trifluoromethylthiolating agents can be broadly categorized based on their core structural motifs. Each class possesses distinct reactivity profiles, advantages, and limitations, making the choice of reagent a critical parameter for successful synthesis.

| Reagent Class | Representative Examples | Key Characteristics |

| Sulfonium Salts | Yagupolskii-Umemoto Reagents | Pioneering shelf-stable reagents; effective for trifluoromethylation of various nucleophiles.[7][8][9] |

| Trifluoromethanesulfenamides | Billard's Reagents | Readily accessible and versatile; react with a broad range of nucleophiles including amines.[10][11] |

| N-Thio Imides/Amides | Shen's Reagents (N-Trifluoromethylthiophthalimide, N-Trifluoromethylthiosaccharin) | Highly reactive, shelf-stable solids; broad substrate scope including electron-rich arenes.[1][12][13][14] |

| Hypervalent Iodine Reagents | Togni-type Reagents | Broad functional group tolerance; can participate in both electrophilic and radical pathways.[8][15] |

| Zinc Sulfinates | Baran's Reagents | Undergo radical functionalization of C-H bonds; high functional group tolerance.[16][17][18][19] |

| Trifluoromethyl Sulfoxides | Procter's Reagents | Engage in metal-free C-H trifluoromethylthiolation via an interrupted Pummerer reaction.[20][21] |

| S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) | Shen's Reagent | Highly versatile and atom-economical; can generate electrophilic, nucleophilic, or radical SCF3 species.[22][23] |

Mechanistic Insights and Reactivity Principles

The efficacy of an electrophilic trifluoromethylthiolating agent is intrinsically linked to the lability of the bond to the SCF3 group. The reaction mechanisms can be broadly categorized as either two-electron (ionic) or one-electron (radical) pathways.

Figure 2: General Mechanistic Pathways.

The choice between these pathways is often dictated by the nature of the reagent, the substrate, and the reaction conditions. For instance, reagents like N-trifluoromethylthiosaccharin typically react via an ionic mechanism with a wide range of nucleophiles.[3] In contrast, Baran's zinc sulfinate reagents are designed to generate trifluoromethyl radicals for C-H functionalization reactions.[16][17][18] Recent studies have also focused on the trifluoromethylthio radical donating ability of various electrophilic reagents, highlighting the dual reactivity of some systems.[24]

Applications in Drug Discovery and Complex Molecule Synthesis: Field-Proven Insights

The true measure of a synthetic methodology lies in its applicability to complex, real-world challenges. Electrophilic trifluoromethylthiolation has proven to be an invaluable tool for the late-stage functionalization of drug candidates and natural products, allowing for rapid diversification and optimization of lead compounds.

Case Study: Late-Stage C-H Trifluoromethylthiolation

The direct functionalization of C-H bonds represents a paradigm shift in synthetic efficiency. Reagents developed by Baran and Procter have demonstrated remarkable efficacy in this area.[20][21] For example, zinc bis(trifluoromethanesulfinate) (Baran's reagent) can be used for the direct trifluoromethylation of heteroarenes, a common motif in pharmaceuticals.[17]

Experimental Protocol: Trifluoromethylthiolation of a Heteroarene using N-Trifluoromethylthiosaccharin

This protocol is adapted from methodologies developed by Shen and coworkers.[12]

-

Reaction Setup: To a flame-dried Schlenk tube is added the heterocyclic substrate (1.0 mmol), N-trifluoromethylthiosaccharin (1.2 mmol), and a suitable solvent (e.g., CH3CN, 5 mL).

-

Catalyst Addition (if required): For less reactive substrates, a Lewis acid catalyst such as FeCl3 (5 mol%) can be added.[3]

-

Reaction Execution: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) and monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethylthiolated heteroarene.

Future Outlook and Emerging Trends

The field of electrophilic trifluoromethylthiolation continues to evolve at a rapid pace. Key areas of ongoing research include:

-

Asymmetric Trifluoromethylthiolation: The development of chiral reagents or catalytic systems to control the stereochemistry of the newly formed C-SCF3 bond is a major frontier.[14]

-

Novel Reagent Design: The quest for more reactive, selective, and environmentally benign reagents is a perpetual driver of innovation. This includes the development of reagents for the introduction of other polyfluoroalkylthio groups.[25]

-

Broader Mechanistic Understanding: Deeper insights into the operative reaction mechanisms will enable more rational reaction design and optimization.

-

Flow Chemistry Applications: The adaptation of trifluoromethylthiolation reactions to continuous flow processes offers advantages in terms of safety, scalability, and reproducibility.

Conclusion

Electrophilic trifluoromethylthiolating agents have revolutionized the synthesis of SCF3-containing molecules, providing chemists with a powerful and versatile toolkit. From the early, challenging reagents to the sophisticated, shelf-stable compounds of today, the field has undergone a remarkable transformation. The continued development of novel reagents and methodologies promises to further expand the horizons of what is possible in medicinal chemistry, agrochemistry, and materials science, solidifying the indispensable role of the trifluoromethylthio group in modern molecular innovation.

References

- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 11. d-nb.info [d-nb.info]

- 12. orgsyn.org [orgsyn.org]

- 13. orgsyn.org [orgsyn.org]

- 14. N-trifluoromethylthiophthalimide: a stable electrophilic SCF3 -reagent and its application in the catalytic asymmetric trifluoromethylsulfenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]

- 18. researchgate.net [researchgate.net]

- 19. Baran Group – Prof. Product Portal [sigmaaldrich.com]

- 20. Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Reagents for Direct Trifluoromethylthiolation [ouci.dntb.gov.ua]

- 23. par.nsf.gov [par.nsf.gov]

- 24. researchgate.net [researchgate.net]

- 25. chemrxiv.org [chemrxiv.org]

The Trifluoromethylthio (SCF3) Group: A Paradigm Shift in Modulating Lipophilicity and Bioavailability for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic modulation of a molecule's physicochemical properties is paramount to achieving clinical success. Among the chemical motifs employed to this end, the trifluoromethylthio (SCF3) group has emerged as a uniquely powerful tool. This guide provides a comprehensive technical overview of the SCF3 group's role in medicinal chemistry, focusing on its profound impact on lipophilicity and bioavailability. We will delve into the fundamental properties of this moiety, explore synthetic strategies for its incorporation, detail methodologies for evaluating its effects, and present a critical analysis of its application in drug development. This document serves as a resource for researchers seeking to leverage the distinct advantages of the SCF3 group to design and develop next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Introduction: The Lipophilicity-Bioavailability Conundrum

The journey of a drug from administration to its target site is a complex odyssey governed by a delicate balance of physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's lipophilicity dictates its ability to traverse cellular membranes, a fundamental requirement for reaching intracellular targets and for oral absorption.[1] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[2]

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is intrinsically linked to lipophilicity.[3] Optimizing this parameter is a central challenge in drug development. The trifluoromethylthio (SCF3) group has garnered significant attention for its ability to predictably and profoundly enhance lipophilicity, thereby offering a strategic solution to this enduring challenge.[4][5]

The Trifluoromethylthio (SCF3) Group: A Profile of a Powerhouse Moiety

The SCF3 group is an electron-withdrawing substituent with exceptional lipophilicity.[6][7] Its unique combination of properties stems from the high electronegativity of the fluorine atoms and the nature of the sulfur linkage.

Physicochemical Properties

The trifluoromethylthio group is one of the most lipophilic functional groups used in medicinal chemistry.[4] This high lipophilicity is quantified by its large positive Hansch hydrophobicity parameter (π = 1.44), significantly greater than that of a methyl group (π = 0.5) or a chlorine atom (π = 0.71).[8] This property is a direct consequence of the fluorine atoms, which create a non-polar, hydrophobic surface.

Furthermore, the SCF3 group is strongly electron-withdrawing, a characteristic that can significantly influence the electronic properties of the parent molecule.[4] This electronic effect can enhance metabolic stability by shielding adjacent sites from oxidative metabolism.[5]

| Property | Description | Impact on Drug Properties |

| High Lipophilicity | Strong affinity for non-polar environments. | Enhances membrane permeability and can improve absorption across the gut wall and the blood-brain barrier.[1] |

| Electron-Withdrawing Nature | Pulls electron density from the rest of the molecule. | Increases metabolic stability by deactivating adjacent chemical bonds to enzymatic degradation.[4][5] |

| Metabolic Stability | Resistant to common metabolic pathways. | Prolongs the in vivo half-life of the drug, potentially leading to reduced dosing frequency.[9] |

| Volume and Shape | A conical shape with a larger steric footprint than a methyl group. | Can influence binding affinity and selectivity for the target protein. |

The SCF3 Group vs. Other Fluorinated Moieties

While other fluorinated groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) are also widely used to modulate drug properties, the SCF3 group offers distinct advantages.[9] Although the electron-withdrawing properties of CF3 and SCF3 are comparable, the lipophilicity of the SCF3 moiety is significantly higher.[10] This allows for a more pronounced impact on membrane permeability.

Strategic Incorporation of the SCF3 Group: Synthetic Methodologies

The successful application of the SCF3 group in drug design is contingent on the availability of efficient and versatile synthetic methods for its introduction into a diverse range of molecular scaffolds. Early methods often relied on harsh reagents and had limited functional group tolerance.[5] However, recent years have witnessed a surge in the development of novel trifluoromethylthiolating reagents and protocols.

Electrophilic Trifluoromethylthiolation

This approach involves the use of reagents that deliver an "SCF3+" equivalent to a nucleophilic substrate. Modern electrophilic trifluoromethylthiolating reagents are often shelf-stable solids, offering significant advantages in terms of handling and safety over earlier gaseous reagents like CF3SCl.[11]

Caption: Electrophilic Trifluoromethylthiolation Workflow.

Experimental Protocol: Electrophilic Trifluoromethylthiolation of an Indole Derivative

-

Materials: Indole derivative (1.0 equiv), N-((trifluoromethyl)thio)saccharin (1.2 equiv), anhydrous dichloromethane (DCM) as solvent.

-

Procedure: a. To a solution of the indole derivative in anhydrous DCM at room temperature, add N-((trifluoromethyl)thio)saccharin in one portion. b. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). c. Upon completion, concentrate the reaction mixture under reduced pressure. d. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-trifluoromethylthiolated indole.

Nucleophilic Trifluoromethylthiolation

This strategy employs a nucleophilic "SCF3-" source to react with an electrophilic substrate, such as an aryl halide. The development of stable and soluble sources of the SCF3 anion, often in the form of silver or tetraalkylammonium salts, has been crucial for the advancement of this methodology.[12]

Radical Trifluoromethylthiolation

Radical-based methods have emerged as a powerful tool for the formation of C-SCF3 bonds, particularly for substrates that are not amenable to ionic pathways.[6] These reactions are typically initiated by photoredox catalysis or thermal radical initiators.

Assessing the Impact: Experimental Evaluation of Lipophilicity and Bioavailability

The successful incorporation of an SCF3 group must be followed by a rigorous evaluation of its impact on the molecule's physicochemical and pharmacokinetic properties.

Measurement of Lipophilicity: LogP and LogD

Lipophilicity is experimentally determined by measuring the partition coefficient (P) of a compound between an aqueous and an immiscible organic phase, typically octan-1-ol. The logarithm of this value is expressed as logP.[13] For ionizable compounds, the distribution coefficient (D) is measured at a specific pH, and its logarithm is denoted as logD.[2][13]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

-

Materials: Test compound, octan-1-ol (pre-saturated with phosphate-buffered saline, pH 7.4), phosphate-buffered saline (PBS, pH 7.4, pre-saturated with octan-1-ol).

-

Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Add a small aliquot of the stock solution to a mixture of the pre-saturated octan-1-ol and PBS (e.g., 1:1 v/v) in a vial. c. Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached. d. Centrifuge the vial to ensure complete phase separation. e. Carefully sample both the aqueous and organic phases. f. Determine the concentration of the test compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV). g. Calculate the LogD7.4 value using the formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous).

| Method | Principle | Advantages | Disadvantages |

| Shake-Flask | Direct measurement of partitioning between octanol and water.[14] | Gold standard, high accuracy for a limited logP range.[14][15] | Labor-intensive, requires pure compound, not suitable for high-throughput screening.[15] |

| Reversed-Phase HPLC | Correlation of retention time on a non-polar stationary phase with known logP values.[14][16] | High-throughput, requires small sample amounts.[16] | Indirect method, requires calibration with standards. |

| Potentiometric Titration | Measures the pKa in water and octanol-saturated water to calculate logP. | Accurate for ionizable compounds. | Requires specialized equipment. |

Assessment of Bioavailability

Bioavailability is determined in vivo by measuring the concentration of the drug in the systemic circulation over time after administration.[3] The area under the plasma concentration-time curve (AUC) is a key parameter used to calculate bioavailability.[3]

Caption: Workflow for Bioavailability Assessment.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

Drug Formulation: Prepare the test compound in a suitable vehicle for both oral (e.g., 0.5% methylcellulose in water) and intravenous (e.g., saline with a co-solvent) administration.

-

Dosing: a. Oral Group: Administer the drug by oral gavage at a specific dose (e.g., 10 mg/kg). b. Intravenous Group: Administer the drug via the tail vein at a lower dose (e.g., 1 mg/kg).

-

Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the drug concentration in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate pharmacokinetic parameters, including AUC, using appropriate software.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.[3]

Case Studies: The SCF3 Group in Action

The strategic application of the SCF3 group has led to the development of several successful drug candidates and marketed drugs. For instance, the coccidiostat Toltrazuril incorporates an Ar-SCF3 moiety, which contributes to its favorable pharmacokinetic profile.[12] In agrochemicals, the insecticide Fipronil also features this group, highlighting its broad utility.[8]

Conclusion and Future Perspectives

The trifluoromethylthio group has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its ability to significantly and predictably enhance lipophilicity and metabolic stability offers a powerful strategy for overcoming common drug development hurdles.[4][5] As synthetic methodologies for the introduction of the SCF3 group continue to evolve, becoming more efficient and versatile, its application in drug discovery is poised to expand even further. The continued exploration of novel SCF3-containing scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents with optimized properties for clinical success.

References

- 1. enamine.net [enamine.net]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with 3-(Trifluoromethylthio)benzyl Bromide

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-(Trifluoromethylthio)benzyl bromide as a versatile reagent in the synthesis of pharmaceutical intermediates. We delve into the unique properties conferred by the trifluoromethylthio (SCF₃) moiety, the reactivity of the benzyl bromide functional group, and provide detailed, field-proven protocols for its use in key synthetic transformations. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure procedural success and reproducibility.

Introduction: The Strategic Importance of the SCF₃ Group in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] Among the various fluorinated motifs, the trifluoromethylthio (SCF₃) group has emerged as a particularly valuable functional group. Its potent electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] The SCF₃ group can protect adjacent molecular positions from enzymatic degradation and enhance cell membrane permeability, making it a highly sought-after component in the design of novel therapeutics.[2]

This compound serves as a critical building block, providing a reactive handle to introduce the trifluoromethylthio-benzyl moiety into a wide range of molecular scaffolds. Its utility lies in its nature as a potent electrophile, readily undergoing nucleophilic substitution reactions to form stable carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

Reagent Profile: Physicochemical and Reactivity Data

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its isomers and related structures. The data for the analogous 4-(Trifluoromethylthio)benzyl bromide and safety information for related benzyl bromides are presented below as a competent guide.

Table 1: Physicochemical Properties of Analogous Reagents

| Property | Value (for 4-(Trifluoromethylthio)benzyl bromide) | Reference |

| CAS Number | 21101-63-3 | [3][4] |

| Molecular Formula | C₈H₆BrF₃S | [3][4] |

| Molecular Weight | 271.10 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 53-57 °C | [3] |

| Boiling Point | 115-118 °C at 13 mmHg | [3] |

| Density | ~1.63 g/cm³ | [3] |

Reactivity Profile

This compound is a classic electrophile for Sₙ2 reactions. The key aspects of its reactivity are:

-

Benzylic Position: The carbon atom of the bromomethyl group (-CH₂Br) is highly activated towards nucleophilic attack due to the adjacent aromatic ring, which stabilizes the transition state.

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution reaction.

-

Electron-Withdrawing SCF₃ Group: The trifluoromethylthio group is strongly electron-withdrawing, which can influence the rate of reaction. This effect is generally less pronounced for a meta-substituent compared to ortho- or para-substituents but should be considered.

-

Reaction Mechanism: The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2), where a nucleophile attacks the benzylic carbon, displacing the bromide ion in a single, concerted step.

Core Applications: Protocols for Nucleophilic Alkylation

The primary utility of this compound is as an alkylating agent. Below are detailed, generalized protocols for the alkylation of common nucleophiles encountered in pharmaceutical synthesis.

Diagram 1: General Sₙ2 Reaction Pathway

Caption: Sₙ2 pathway for alkylation with this compound.

Protocol 1: N-Alkylation of Amines and Amides

N-alkylation is crucial for synthesizing secondary and tertiary amines, which are prevalent in active pharmaceutical ingredients (APIs). Note that alkylation of primary and secondary amines can lead to over-alkylation; using the amine as the limiting reagent can help mitigate this.[5][6]

-

Objective: To form a C-N bond by reacting an amine, amide, or nitrogen-containing heterocycle with this compound.

-

Materials:

-

This compound (1.0 eq)

-

Nucleophile (Amine/Amide, 1.0-1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq)

-

Anhydrous Solvent (e.g., Acetonitrile, DMF, or THF)

-

Inert gas supply (Nitrogen or Argon)

-

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the nucleophile, the base, and the anhydrous solvent.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the mixture.

-

Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

-

Upon completion, cool the reaction to room temperature and quench by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Causality Note: Anhydrous solvents are critical to prevent hydrolysis of the benzyl bromide. The choice of base depends on the pKa of the nucleophile; weaker bases like K₂CO₃ are suitable for most amines, while stronger bases like NaH may be required for less nucleophilic amides.

Protocol 2: O-Alkylation of Alcohols and Phenols

This protocol is used to synthesize benzyl ethers, a common functional group in drug molecules.

-

Objective: To form a C-O bond by reacting an alcohol or phenol with this compound.

-

Materials:

-

This compound (1.0 eq)

-

Nucleophile (Alcohol/Phenol, 1.0-1.1 eq)

-

Base (e.g., NaH 60% dispersion in oil, K₂CO₃, or Cs₂CO₃, 1.5-2.0 eq)

-

Anhydrous Solvent (e.g., THF or DMF)

-

Inert gas supply (Nitrogen or Argon)

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the alcohol/phenol and anhydrous solvent.

-

If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to form the alkoxide/phenoxide.

-

If using a carbonate base, add it directly to the solution of the nucleophile.

-

Add a solution of this compound in the same anhydrous solvent dropwise.

-

Stir the reaction at room temperature or heat gently (40-50 °C) until completion as monitored by TLC or LC-MS (typically 2-12 hours).

-

Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl or water.

-

Perform a standard aqueous work-up and purification as described in Protocol 1.

-

-